molecular formula C8H5ClN2O B8230185 8-Chloro-1,7-naphthyridin-3-ol

8-Chloro-1,7-naphthyridin-3-ol

Cat. No.: B8230185
M. Wt: 180.59 g/mol
InChI Key: WFNDTHLYIPEDIV-UHFFFAOYSA-N
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Description

8-Chloro-1,7-naphthyridin-3-ol is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-naphthyridin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis, which involves the reaction of 2-aminopyridine with a carbonyl compound, can be adapted to introduce the chlorine and hydroxyl functionalities at the desired positions. Metal-catalyzed reactions and multicomponent reactions are also employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors are often utilized to meet the demand.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,7-naphthyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 8-chloro-1,7-naphthyridin-3-one, while nucleophilic substitution of the chlorine atom can produce various substituted naphthyridines .

Scientific Research Applications

8-Chloro-1,7-naphthyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-naphthyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and chlorine atom play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

    1,8-Naphthyridine: Lacks the chlorine and hydroxyl groups, resulting in different chemical properties and applications.

    8-Chloro-1,5-naphthyridin-3-ol: Similar structure but with different positioning of nitrogen atoms, leading to variations in reactivity and biological activity.

    3-Hydroxy-1,7-naphthyridine:

Uniqueness: 8-Chloro-1,7-naphthyridin-3-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-chloro-1,7-naphthyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7-5(1-2-10-8)3-6(12)4-11-7/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNDTHLYIPEDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=C(C=C21)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 75 mL pressure vessel were charged with 8-chloro-3-methoxy-1,7-naphthyridine (0.8 g, 4.11 mmol) and DCE (10 ml). To this was added boron tribromide, 1.0M in dichloromethane (20.55 ml, 20.55 mmol) slowly. The brown heterogeneous mixture was stirred at RT and then was heated to 60° C. in oil bath and stirred for 3 h. It was cooled to 0° C. by ice bath and quenched with sat. Na2CO3 very slowly. Organic solvents were reduced, and 100 ml EtOH was added to the resulting residue. The white precipitate was filtered out. The filtrate was concentrated to yield 8-chloro-1,7-naphthyridin-3-ol as crude product which was used for next step directly. MS m/z: 181.2 [M+H].
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.55 mL
Type
reactant
Reaction Step Two

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